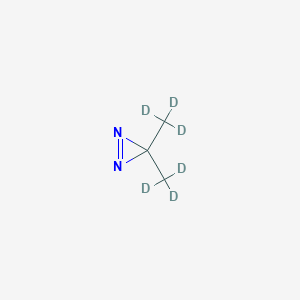
3,3-Di(methyl-d3)-3H-diazirine
説明
3,3-Di(methyl-d3)-3H-diazirine is a chemical compound that is widely used in scientific research. It is a diazirine derivative that contains deuterium, which makes it useful for a variety of applications. This compound is known for its ability to crosslink proteins and nucleic acids, which has made it a popular tool in the field of biochemistry. In
作用機序
The mechanism of action of 3,3-Di(methyl-d3)-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to ultraviolet light. This intermediate can then react with nearby molecules, resulting in the formation of covalent bonds. This process is known as crosslinking, and it is useful for studying protein-protein and protein-nucleic acid interactions.
Biochemical and Physiological Effects
The use of 3,3-Di(methyl-d3)-3H-diazirine in scientific research has led to a better understanding of protein-protein and protein-nucleic acid interactions. This has important implications for the development of new drugs and therapies. However, the compound itself does not have any known biochemical or physiological effects.
実験室実験の利点と制限
One of the main advantages of using 3,3-Di(methyl-d3)-3H-diazirine in lab experiments is its ability to crosslink proteins and nucleic acids. This allows researchers to study the structure and function of these molecules in greater detail. Additionally, the use of deuterium in the compound can provide additional information about the location of the crosslinking site.
However, there are also some limitations to using 3,3-Di(methyl-d3)-3H-diazirine in lab experiments. One of the main limitations is the potential for non-specific crosslinking, which can lead to false results. Additionally, the compound can be difficult to synthesize and purify, which can limit its availability for research.
将来の方向性
There are many potential future directions for the use of 3,3-Di(methyl-d3)-3H-diazirine in scientific research. One area of interest is the development of new methods for synthesizing and purifying the compound. Additionally, researchers are exploring the use of 3,3-Di(methyl-d3)-3H-diazirine in new applications, such as the study of protein-lipid interactions. Finally, there is ongoing research into the development of new crosslinking reagents that can provide even more information about the structure and function of proteins and nucleic acids.
Conclusion
In conclusion, 3,3-Di(methyl-d3)-3H-diazirine is a useful compound for scientific research. Its ability to crosslink proteins and nucleic acids has led to a better understanding of these molecules and their interactions. While there are some limitations to its use, ongoing research is exploring new applications and methods for synthesizing and purifying the compound. Overall, 3,3-Di(methyl-d3)-3H-diazirine is an important tool for the study of biochemistry and has the potential to lead to new discoveries in the field.
科学的研究の応用
3,3-Di(methyl-d3)-3H-diazirine has a wide range of applications in scientific research. It is commonly used as a crosslinking reagent to study protein-protein and protein-nucleic acid interactions. The compound is also used in photoaffinity labeling experiments to identify protein binding sites. Additionally, 3,3-Di(methyl-d3)-3H-diazirine is used in mass spectrometry experiments to identify protein-protein interactions.
特性
IUPAC Name |
3,3-bis(trideuteriomethyl)diazirine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-3(2)4-5-3/h1-2H3/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCQQRNTHDPBR-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(N=N1)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302062 | |
| Record name | 3H-Diazirine, 3,3-di(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Di(methyl-d3)-3H-diazirine | |
CAS RN |
20686-76-4 | |
| Record name | 3H-Diazirine, 3,3-di(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20686-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Diazirine, 3,3-di(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-1-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B3251004.png)






![N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide](/img/structure/B3251048.png)





![(6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one](/img/structure/B3251099.png)